molecular formula C8H15NO3 B1272174 Ethyl 2-Morpholinoacetate CAS No. 3235-82-3

Ethyl 2-Morpholinoacetate

Katalognummer B1272174
CAS-Nummer: 3235-82-3
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: SITMDWHJQROIPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-Morpholinoacetate is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules and complex organic structures. It is characterized by the presence of a morpholine ring, which is a common feature in a range of biologically active compounds due to its favorable interaction with biological targets.

Synthesis Analysis

The synthesis of compounds related to Ethyl 2-Morpholinoacetate often involves multi-step reactions that may include cyclization, hydrogenation, and resolution processes. For instance, the synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one, a key chiral intermediate of the antiemetic drug aprepitant, is achieved from ethyl 2-(4-fluorophenyl)-2-oxoacetate through a series of reactions that provide a practical and economical method for obtaining this important intermediate . Additionally, the synthesis of functionalized 2-carbonyl-imidazo[1,2-a]pyridines from ethyl α-benzotriazolyl-α-morpholinoacetate demonstrates the utility of ethyl 2-morpholinoacetate derivatives in the construction of complex heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of compounds derived from Ethyl 2-Morpholinoacetate often features morpholine rings that adopt chair conformations, providing a stable and flexible framework for further functionalization. For example, the title compound in one study exhibits a three-dimensional framework formed by C—H⋯O interactions, with the morpholine rings adopting chair conformations . The structural integrity and conformational stability of these rings are crucial for the biological activity and chemical reactivity of the resulting compounds.

Chemical Reactions Analysis

Ethyl 2-Morpholinoacetate and its derivatives participate in a variety of chemical reactions. For instance, ethyl azidoformate reacts with morpholine to yield morpholinium azide and 4-(ethoxycarbonyl)morpholine, showcasing the reactivity of morpholine derivatives with azido compounds . Furthermore, the synthesis of N-{2-(arylseleno/telluro)ethyl}morpholine complexes demonstrates the ability of morpholine derivatives to form stable complexes with metals, which can be used as catalysts in transfer hydrogenation reactions of ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-Morpholinoacetate derivatives are influenced by the morpholine ring and the substituents attached to it. The morpholine ring's electron-donating properties can affect the reactivity of the compound, as seen in the reaction of ethyl azidoformate with different morpholines . The crystal structures of these compounds often reveal important interactions that contribute to their stability and reactivity, such as the C—H⋯O interactions observed in the three-dimensional framework of the indol-2-one derivative . Additionally, the coordination of morpholine derivatives with metals can lead to changes in the chemical shifts observed in NMR spectra, as seen in the complexation with palladium(II) and mercury(II) .

Wissenschaftliche Forschungsanwendungen

Topoisomerase I Inhibitors

Ethyl 2-Morpholinoacetate derivatives, such as 7-ethyl-9-(N-morpholinyl)methyl-10-hydroxycamptothecin, have been identified as potential topoisomerase I inhibitors, which could be active in vivo for cancer treatment. This derivative binds covalently to 2′-deoxyguanosine, showing potential for cervical, colon, and breast cancer chemotherapies (Naumczuk et al., 2016).

Synthesis of Chiral Intermediates

Ethyl 2-Morpholinoacetate is used in the efficient synthesis of key chiral intermediates for certain drugs, such as Aprepitant. A study demonstrated a practical method for synthesizing (S)-3-(4-fluorophenyl)morpholin-2-one from ethyl 2-(4-fluorophenyl)-2-oxoacetate, offering convenient access to this critical intermediate (Wang, 2015).

Peroxynitrite Scavenging and Anti-Inflammatory Properties

Compounds derived from Ethyl 2-Morpholinoacetate, like morpholinosydnonimine, have shown peroxynitrite scavenging properties and potential anti-inflammatory effects. These properties are beneficial in traditional medicine for treating various diseases, as demonstrated in studies involving medicinal plants like Paeonia suffruticosa (Park et al., 2019).

Pharmacological and Toxicological Screening

Ethyl 2-Morpholinoacetate derivatives are screened for various pharmacological activities, such as inhibiting enzymes like acetylcholinesterase and cyclooxygenase. This screening is crucial for identifying potential multi-action therapeutic agents for treating inflammatory diseases (Can et al., 2017).

Applications in Polymer Science

In polymer science, Ethyl 2-Morpholinoacetate derivatives have applications in the self-assembly of polymers. For example, reactions involving N-ethyl morpholine have led to the formation of alane-rich hydride-bridged polymers with a range of bonding modes, which could have implications in material sciences (Andrews et al., 1997).

Memory Enhancement Studies

Ethyl 2-Morpholinoacetate derivatives have also been studied for their effects on memory enhancement. Compounds like 2-morpholinoethyl 2-(1-(pyridin-2-yl)ethoxy) acetate have shown promising results in improving memory abilities in animal models (Li Ming-zhu, 2010).

Safety And Hazards

Ethyl 2-Morpholinoacetate is classified as a dangerous substance. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing its dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment . In case of contact, immediate medical attention is required .

Eigenschaften

IUPAC Name

ethyl 2-morpholin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-2-12-8(10)7-9-3-5-11-6-4-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITMDWHJQROIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370128
Record name Ethyl 2-Morpholinoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-Morpholinoacetate

CAS RN

3235-82-3
Record name Ethyl 2-Morpholinoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-chloroacetate (0.5 g, 5.74 mmol) in DMF (70 ml) at 10° C. were added K2CO3 (1.98 g, 14.34 mmol, 2.5 eq.) and 1-methylpiperazine (1.05 g, 8.6 mmol, 1.5 eq.) and the mixture was stirred at RT for 2 h. The mixture was quenched and extracted as in Intermediate Example 5(c). The solvent was distilled off and the crude residue was purified by column chromatography (60-120 silica gel, 40% ethyl acetate in hexane) to afford the product in 74% yield (0.74 g). LC-MS (ESI): Calculated mass: 173.2, Observed mass: 174.0 [M+H]+ (rt: 0.20 min).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of morpholine (1.4 g, 16.3 mmol, 1.0 eq) in DMF were added K2CO3 (5.63 g, 40.7 mmol, 2.5 eq.) and ethyl 2-bromoacetate (4.07 g, 24.4 mmol, 1.5 eq.). The mixture was stirred at RT for 16 h and quenched and extracted as in Intermediate Example 5(a). The solvent was distilled off to afford the product in 71.4% yield (2 g). LC-MS (ESI): Calculated mass: 173.2; Observed mass: 174.0 [M+H]+ (rt: 0.20 min).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of morpholine (0.5 g, 5.739 mmol, 1.0 eq) in DMF were added K2CO3 (1.98 g, 14.34 mmol, 2.5 eq.) and ethyl 2-chloroacetate (1.05 g, 8.60 mmol, 1.5 eq.). The mixture was stirred at RT for 12 h. The mixture was quenched and extracted as in Intermediate Example 5(a). The solvent was distilled off to afford the product in 73.9% yield (0.735 g). LC-MS (ESI): Calculated mass: 173.21; Observed mass 174.0 [M+H]+ (rt: 0.1-0.4 min).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Morpholine(1.65 ml, 18.9 mmol) was added dropwise to a soultion of ethyl bromoacetate(1 ml, 9.0 mmol) in benzene (9 ml). The reaction mixture was stirred for 2 hours at a room temperature, diluted with ethyl ether, and washed with saturated NaCl solution. The separated organic layer was dried over anhydrous sodium sulfate and concentrated under a reduced pressure to give 1.11 g of the titled compound as an oil. (Yield 71.2%)
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
71.2%

Synthesis routes and methods V

Procedure details

To a solution of bromoethylacetate, 3.3 mL (30.0 mmol) in 100 mL of tetrahydrofuran was added 4.14 g (30.0 mmol) of potassium carbonate and 2.6 mL (30.0 mmol) of morpholine. The reaction mixture stirred overnight at rt. and was concentrated to dryness. The residue was partitioned between 20% isopropanol/chloroformn and saturated aqueous NaHCO3. The mixture was washed with saturated NaHCO3, washed with brine, dried over Na2SO4, filtered and concentrated to dryness to give 2.75 g (53%) of the desired product as a tan oil. MS (ion spray) 174.2 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-Morpholinoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-Morpholinoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-Morpholinoacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-Morpholinoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-Morpholinoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-Morpholinoacetate

Citations

For This Compound
10
Citations
Z Xu, X Yu, X Feng, M Bao - The Journal of Organic Chemistry, 2012 - ACS Publications
… In our initial studies, the reaction of N-benzylindole (1a) with ethyl 2-morpholinoacetate (2a) was chosen as a model reaction for optimizing the reaction conditions. The optimization …
Number of citations: 23 pubs.acs.org
Z Xu, X Yu, X Feng, M Bao - Beilstein Journal of Organic …, 2012 - beilstein-journals.org
… In our initial studies, the reaction of 2-naphthol (1a) with ethyl 2-morpholinoacetate (2a) was chosen as a model for optimizing the reaction conditions. The results are shown in Table 1. …
Number of citations: 20 www.beilstein-journals.org
H Hussain, A Al-Harrasi, IR Green, I Ahmed, G Abbas… - RSC Advances, 2014 - pubs.rsc.org
… The reactions of different indole derivatives with various N-protecting groups such as benzyl, allyl, n-butyl, n-heptyl, and methyl proceeded smoothly with ethyl 2-morpholinoacetate and …
Number of citations: 99 pubs.rsc.org
RCXB BRYS, RJ GENEY, A JONCOUR… - ic.gc.ca
The present invention discloses compounds according to Formula (I): wherein R1, R2, and Cy are as defined herein. The present invention relates to compounds inhibiting IRAK family …
Number of citations: 2 www.ic.gc.ca
SL McDonald, SL McDonald - … Electrophilic Amination of sp2 and sp3 C …, 2016 - Springer
α-Amino carbonyl and 1,3-dicarbonyl compounds are highly desirable motifs in organic synthesis and are present in many pharmaceutically and biologically relevant molecules. …
Number of citations: 49 link.springer.com
CH Bonds - Copper-Catalyzed Electrophilic Amination of sp2 and …, 2016 - Springer
2.1 a-Functionalization of Esters and Amides o-Amino carbonyl and 1, 3-dicarbonyl compounds are highly desirable motifs in organic synthesis and are present in many …
Number of citations: 0 link.springer.com
MC Krugler, B Legouin, S Gargadennec… - … , Sulfur, and Silicon …, 2006 - Taylor & Francis
… This product was prepared by sulfuration of ethyl-2-morpholinoacetateCitation 35 (10.79 g; 0.05 mole) with P 4 S 10 (22.00 g; 0.05 mole) in refluxing xylene (500 mL) during 15 min.…
Number of citations: 4 www.tandfonline.com
SL McDonald - 2016 - books.google.com
This thesis reports the latest developments in the direct amination of various C− H bonds using an H− Zn exchange/electrophilic amination strategy. McDonald and co-workers reveal …
Number of citations: 3 books.google.com
JM Lopchuk - 2013 - books.google.com
… Indole 300 was realized though the mCPBA-mediated oxidative coupling of indole with ethyl 2-morpholinoacetate (12JOC7114). Shibata crafted triflone 301 by a lithium …
Number of citations: 0 books.google.com
JM Lopchuk - Progress in Heterocyclic Chemistry, 2013 - Elsevier
The synthesis and reactions of pyrroles, indoles, carbazoles, and related fused heterocyclic ring systems from the year 2012 are reviewed in this monograph. Pyrroles and indoles are …
Number of citations: 10 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.